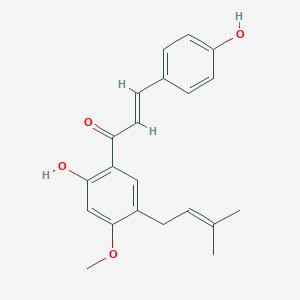

4'-O-Méthylbroussochalcone B

Vue d'ensemble

Description

- Sa formule chimique est C21H22O4 , et sa masse moléculaire est d'environ 338,4 g/mol.

- Le composé se présente sous la forme de cristaux aciculaires de couleur orange à jaune et est soluble dans des solvants organiques tels que le méthanol, l'éthanol et le DMSO.

- Notamment, il présente une activité inhibitrice contre la protéase de type papaïne (PLpro) du syndrome respiratoire aigu sévère coronavirus 2 (SARS-CoV) avec une valeur d'IC50 de 10,1 μM .

O-Méthylbroussochalcone B: est un composé naturel isolé de la plante . Il appartient à la classe des composés chalcone.

Applications De Recherche Scientifique

- Chemistry : Researchers study its reactivity, structural modifications, and potential applications in drug design.

- Biology : Investigating its effects on cellular processes, enzyme inhibition, and biological pathways.

- Medicine : Its antiviral properties against SARS-CoV PLpro make it relevant for drug development.

- Industry : Potential applications in pharmaceuticals, cosmetics, and agrochemicals.

Mécanisme D'action

Target of Action

The primary target of 4’-O-Methylbroussochalcone B is tubulin , a protein that forms microtubules, which are crucial elements of the cytoskeleton . The compound acts as a tubulin polymerization inhibitor .

Mode of Action

4’-O-Methylbroussochalcone B interacts with tubulin at the colchicine binding site , inhibiting its polymerization . This interaction disrupts microtubule dynamics, leading to the inhibition of cell proliferation and migration .

Biochemical Pathways

The compound affects the MAPK and Wnt/β-catenin pathways in acute myeloid leukemia (AML) cells . By regulating these pathways, 4’-O-Methylbroussochalcone B can inhibit the proliferation and migration of AML cells .

Result of Action

The compound induces apoptosis and inhibits the proliferation and migration of AML cells . It also causes cell cycle arrest in the G2-M phase .

Analyse Biochimique

Biochemical Properties

4’-O-Methylbroussochalcone B has been discovered to be a novel colchicine site tubulin polymerization inhibitor . This means it interacts with tubulin, a globular protein, and inhibits its polymerization, which is crucial for the formation of microtubules . Microtubules are key components of the cytoskeleton, involved in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Cellular Effects

In terms of cellular effects, 4’-O-Methylbroussochalcone B has been found to induce apoptosis, inhibit proliferation and migration of ML-2 cells and OCI-AML5 cells . These cells are models for acute myeloid leukaemia (AML), a type of cancer . The compound also causes these cells to be arrested in the G2-M phase .

Molecular Mechanism

The molecular mechanism of 4’-O-Methylbroussochalcone B involves its interaction with tubulin, inhibiting its polymerization . This disrupts the formation of microtubules, leading to cell cycle arrest in the G2-M phase . Additionally, 4’-O-Methylbroussochalcone B regulates the MAPK and Wnt/β-catenin pathways in AML cells . These pathways are involved in cell proliferation and differentiation .

Méthodes De Préparation

- La synthèse de l'O-Méthylbroussochalcone B implique plusieurs étapes. Une voie de synthèse courante est la suivante :

- Commencer avec le 4-hydroxybenzaldéhyde (CAS : 123-08-0) comme précurseur.

- Le faire réagir avec la 4-méthoxy-2-propén-1-one (CAS : 6515-21-5) pour former l'intermédiaire chalcone.

- Enfin, effectuer une méthylation en position 4’ en utilisant des réactifs et des conditions appropriés pour obtenir l'O-Méthylbroussochalcone B .

Analyse Des Réactions Chimiques

- L'O-Méthylbroussochalcone B peut subir diverses réactions :

- Oxydation : Il peut être oxydé dans des conditions spécifiques.

- Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

- Substitution : Des substituants peuvent être introduits à différentes positions.

- Les réactifs courants comprennent les agents oxydants (par exemple, KMnO4), les agents réducteurs (par exemple, NaBH4) et les nucléophiles (par exemple, les réactifs de Grignard).

- Les produits principaux dépendent des conditions de réaction spécifiques.

Applications de la recherche scientifique

- Chimie : Les chercheurs étudient sa réactivité, ses modifications structurelles et ses applications potentielles dans la conception de médicaments.

- Biologie : Investigation de ses effets sur les processus cellulaires, l'inhibition enzymatique et les voies biologiques.

- Médecine : Ses propriétés antivirales contre le PLpro du SARS-CoV le rendent pertinent pour le développement de médicaments.

- Industrie : Applications potentielles dans les produits pharmaceutiques, les cosmétiques et les produits agrochimiques.

Mécanisme d'action

- L'O-Méthylbroussochalcone B inhibe l'enzyme PLpro du SARS-CoV. Cette enzyme joue un rôle crucial dans la réplication virale et l'évasion immunitaire.

- En inhibant le PLpro, le composé perturbe l'activité de la protéase virale, ce qui peut limiter la propagation virale.

Comparaison Avec Des Composés Similaires

- L'O-Méthylbroussochalcone B se distingue par son activité inhibitrice spécifique contre le PLpro du SARS-CoV.

- Des composés similaires comprennent d'autres chalcones, flavonoïdes et produits naturels présentant des propriétés antivirales.

Activité Biologique

(2E)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound is part of the larger class of 3-prenylated chalcones and is notable for its potential therapeutic applications, particularly in oncology and virology.

- Chemical Formula: C21H22O4

- Molecular Weight: 338.4 g/mol

- CAS Number: 20784-60-5

- Appearance: Orange to yellow needle-shaped crystals

- Solubility: Soluble in organic solvents such as methanol, ethanol, and DMSO

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Inhibition of Proteases : The compound exhibits inhibitory activity against the papain-like protease (PLpro) of SARS-CoV, with an IC50 value of approximately 10.1 μM, indicating potential antiviral properties against coronaviruses.

- Cytotoxic Effects : Studies have shown that this chalcone can induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it enhances the expression of Bax while reducing Bcl-2 levels, leading to increased caspase activation and subsequent cell death .

- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest in the G2/M phase, which is critical for the treatment of cancers. This effect has been observed in multiple cancer cell lines, including leukemia and breast cancer cells .

Biological Activities

The compound's biological activities can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological activity of (2E)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One:

- Antiviral Activity : A study demonstrated that this compound effectively inhibits viral replication by targeting specific proteases essential for viral life cycles. This finding suggests its potential application in developing antiviral therapies against coronaviruses.

- Cancer Research : Multiple studies have reported that chalcone derivatives induce apoptosis through various pathways:

- Mechanistic Insights : Further research into the molecular mechanisms revealed that this compound interacts with tubulin at the colchicine binding site, inhibiting microtubule polymerization which is crucial for mitosis .

Propriétés

IUPAC Name |

(E)-1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)4-8-16-12-18(20(24)13-21(16)25-3)19(23)11-7-15-5-9-17(22)10-6-15/h4-7,9-13,22,24H,8H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGCRBMNFSAUOC-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1OC)O)C(=O)C=CC2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1OC)O)C(=O)/C=C/C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313498 | |

| Record name | 4′-O-Methylbavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20784-60-5 | |

| Record name | 4′-O-Methylbavachalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20784-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-O-Methylbavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-O-Methylbroussochalcone B exert its anti-cancer effects?

A1: Research suggests that 4'-O-Methylbroussochalcone B functions as a novel tubulin polymerization inhibitor. [] This means it disrupts the formation of microtubules, which are essential components of the cell's structural framework and play a crucial role in cell division. By inhibiting tubulin polymerization, 4'-O-Methylbroussochalcone B effectively suppresses the proliferation and migration of acute myeloid leukemia cells. []

Q2: What is the significance of confirming the chemical identity of natural products like 8-Prenylapigenin?

A2: A study highlighted the critical importance of chemical authentication when researching natural products. [] Researchers found that a commercially obtained batch of 8-Prenylapigenin, intended for estrogenic activity studies, was actually 4'-O-Methylbroussochalcone B. [] This misidentification underscores the need for rigorous quality control using techniques like MS and qNMR to ensure accurate research findings and avoid misleading results.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.